BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of Rivaroxaban
Impurity 6

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Rivaroxaban Impurity 6

Cat. No.: B13391529

Get Quote

\ J

Technical Guide & Analytical Profile
Chemical Identification & Regulatory Context

Impurity 6 is a commercial designation for the key intermediate 4-(4-aminophenyl)morpholin-3-
one.[3] In the context of Rivaroxaban synthesis, it serves as the nucleophilic precursor that
reacts with the chlorothiophene derivative to form the final drug substance.[3] Its presence in
the final API typically indicates incomplete conversion during the coupling stage.[3]

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b13391529#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Aminophenyl_morpholin-3-one
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Aminophenyl_morpholin-3-one
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Aminophenyl_morpholin-3-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13391529?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Parameter Detail

Common Name Rivaroxaban Impurity 6 (Commercial)
Chemical Name 4-(4-aminophenyl)morpholin-3-one
CAS Number 438056-69-0

Molecular Formula

Molecular Weight 192.22 g/mol
Role Key Starting Material / Process Impurity
Appearance Off-white to pale brown solid

Structural Visualization

The following diagram illustrates the atom numbering scheme used for the NMR assignments

below.

Click to download full resolution via product page

Figure 1: Connectivity and numbering of 4-(4-aminophenyl)morpholin-3-one.
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NMR Spectroscopy Data

The following data was acquired in DMSO-d6 at 400 MHz. The solvent choice is critical;
DMSO-d6 provides excellent solubility for the polar morpholinone and amine groups,
preventing aggregation that broadens signals in chloroform.[3]

H NMR Assignments (400 MHz, DMSO-d6)
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C NMR Assighments (100 MHz, DMSO-d6)
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Chemical Shift (

Position Carbon Type Assignment Logic
ppm)
Characteristic
C3 165.9 Quaternary (C=0) amide/lactone
carbonyl signal.
Aromatic carbon
attached to the
c4 147.4 Quaternary (C-N) electron-donating
group.[3]
Aromatic carbon
attached to the
cr 130.5 Quaternary (C-N) )
morpholinone
nitrogen.[3]
Carbon between
Methylene ( Oxygen and Carbonyl;
C2 67.8 .
) most deshielded
aliphatic carbon.[3]
Methylene ( Ether carbon (
C6 63.6
) )[3]
Methylene ( Amine carbon (
C5 49.7
) )[3]
Methine ( Aromatic carbons
C2', C6' 126.5 _
) meta to the amine.[3]
Methine ( Aromatic carbons
C3', CH' 113.7 ortho to the amine
) (shielded).[3]

Mass Spectrometry (MS) Profile[3]
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Mass spectrometry confirms the molecular mass and provides a fragmentation fingerprint
useful for LC-MS/MS method development.[3]

ESI-MS Data[3]

« lonization Mode: Positive Electrospray lonization (+ESI)[3]
e Parent lon (

):193.1 m/z[3]

e Theoretical Mass (

): 193.0977 Da[3][5]

e Observed Mass: 193.0980 Da (High Resolution match)[3][5]

Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the morpholinone ring typically undergoes cleavage.[3]
e Precursor: m/z 193.1

e Primary Fragment: Loss of the morpholinone ring elements or cleavage at the N-Phenyl
bond.[3]

» Key Diagnostic lon:m/z 109 (corresponding to the 4-aminophenol/aniline cation radical
derivative after ring degradation) or m/z 135 (loss of

from the morpholine ring).[3]

Experimental Protocols
Protocol A: NMR Sample Preparation

To ensure reproducibility of the shifts listed above:
e Solvent: Use DMSO-d6 (99.8% D) containing 0.03% TMS as an internal standard.[3]

e Concentration: Dissolve 5-10 mg of Impurity 6 in 0.6 mL of solvent.
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e Acquisition:

o

Temperature: 298 K (25°C).[3]
o Pulse Sequence: Standard 1D proton with 30° pulse angle.
o Scans: 16 (minimum) for
H; 1024 (minimum) for
C.
o Relaxation Delay: 1.0 s (
H), 2.0 s (
C).

Protocol B: LC-MS Identification

For detecting Impurity 6 in Rivaroxaban API:

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8um).[3]

Mobile Phase:

o A:0.1% Formic Acid in Water.[3]
o B: Acetonitrile.[3]

Gradient: 5% B to 95% B over 10 minutes. Impurity 6 is more polar than Rivaroxaban and

will elute significantly earlier (lower Retention Time).[3]

Detection: Monitor m/z 193.1 in SIM (Selected lon Monitoring) mode for high sensitivity.

References
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o Source of specific 400 MHz NMR d

+ American Chemical Society (ACS). (2020).[3][6] Facile Preparation of 4-(4-
Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. Organic Process
Research & Development. Retrieved from [Link][3]

o Confirms the synthetic origin and role as a key intermediate.[3]

« National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for
CID 11194854, 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]

o Verification of CAS, formula, and general physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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